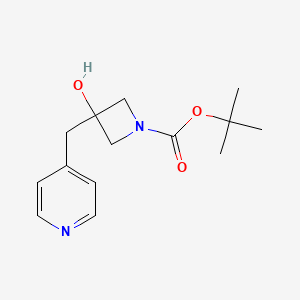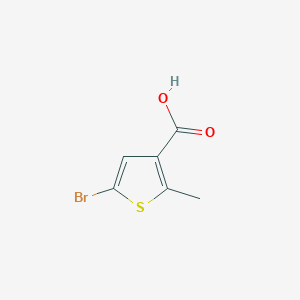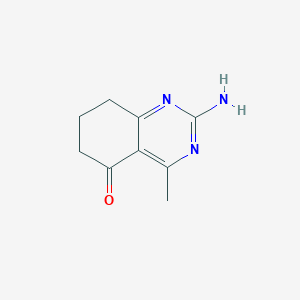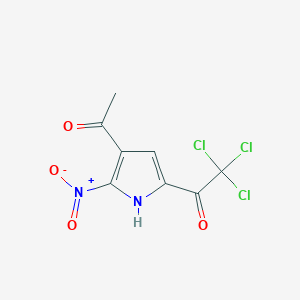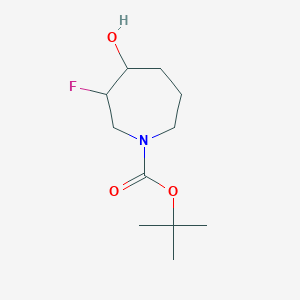
Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate
Overview
Description
“Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate” is a chemical compound with the molecular formula C11H20FNO3 . It is related to other compounds such as “Tert-butyl 4-hydroxyazepane-1-carboxylate” and “tert-butyl 5-fluoro-3-hydroxyazepane-1-carboxylate” which have similar structures .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered azepane ring with a fluorine atom at the 3rd position and a hydroxy group at the 4th position. The azepane ring is attached to a carboxylate group, which is further connected to a tert-butyl group .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid with a molecular weight of 233.28 .Scientific Research Applications
Chiral Separation and Characterization
- The compound has been used in the study of chiral supercritical fluid chromatography, particularly in the isolation and characterization of its enantiomers. This process was demonstrated by resolving the racemate of tert-butyl 3-hydroxyazepane-1-carboxylate, highlighting its potential in enantiomeric separation techniques (Carry et al., 2013).
Synthesis and Structural Analysis
- Research has focused on the synthesis and structural analysis of related compounds. For instance, a study discussed the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which involved a condensation reaction between carbamimide and 3-fluorobenzoic acid. This highlights the compound's relevance in creating novel structures and evaluating their properties (Sanjeevarayappa et al., 2015).
Photomechanical Applications
- The tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid (a related compound) has been used in the development of photomechanical microcrystals. These crystals demonstrate sweeping motion when exposed to UV light, offering potential applications in microscale manipulation and actuation (Al‐Kaysi et al., 2017).
Antibacterial Activity
- Derivatives of tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate have been synthesized and screened for antibacterial activities. This research expands our understanding of the potential medicinal applications of these compounds (Song et al., 2009).
Fluorination Capabilities
- The compound and its analogs have been explored for their role in fluorination reactions. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been identified as a novel agent with high thermal stability and diverse fluorination capabilities, illustrating the compound's potential in organic synthesis and fluorine chemistry (Umemoto et al., 2010).
Polymer Chemistry
- The compound has been used in the synthesis of high molecular weight polysilsesquioxanes with carboxylate functionalities. This research opens up possibilities for its application in materials science, particularly in the development of new polymers with specific properties (Rahimian et al., 2002).
Synthesis of Cyclopropanecarboxylates
- Research has also been conducted on the synthesis of cyclopropanecarboxylates using this compound. This demonstrates the compound's utility in synthesizing structurally complex and potentially bioactive molecules (Boev et al., 2015).
properties
IUPAC Name |
tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMNNQSCESTAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C(C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)


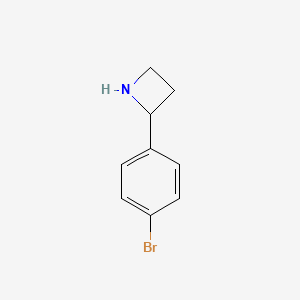
![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)
